
Methyl 2-amino-4-methoxybenzoate
Overview
Description
Methyl 2-amino-4-methoxybenzoate is an organic compound with the molecular formula C9H11NO3. It is a derivative of benzoic acid and is characterized by the presence of an amino group at the 2-position and a methoxy group at the 4-position on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-4-methoxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-amino-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture for several hours to achieve a high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-4-methoxybenzoate has been investigated for its potential therapeutic properties. Its structural similarity to other bioactive compounds makes it a candidate for the development of new pharmaceuticals.
- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor effects. For instance, studies have shown that certain analogs can induce apoptosis in cancer cells by targeting microtubules, which play a crucial role in cell division and stability .
- Serotonin Receptor Modulation : Compounds derived from this compound have been studied for their activity on serotonin receptors, particularly the 5-HT4 receptor. These compounds may serve as potential therapeutic agents for gastrointestinal disorders due to their ability to modulate serotonin levels in the gut .
Agricultural Applications
The compound has also found applications in agricultural science, particularly in plant growth regulation.
- Plant Growth Regulators : this compound has been explored as a plant growth regulator. Its application can enhance plant growth and yield by affecting hormonal pathways related to growth and development .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference compound for various analytical techniques.
- Chromatography : It is used in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. The compound's distinct spectral properties allow for precise identification and quantification in various samples .
Case Study 1: Antitumor Activity
A study published in ChemMedChem investigated the synthesis of derivatives based on this compound and their effects on cancer cell lines. The results demonstrated that specific modifications to the methyl group significantly enhanced the compound's ability to induce apoptosis in human cancer cells .
Case Study 2: Plant Growth Promotion
Research conducted by agricultural scientists evaluated the efficacy of this compound as a plant growth regulator. The study found that treated plants exhibited improved growth parameters, including height and biomass compared to untreated controls, suggesting its potential utility in agricultural practices .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of methyl 2-amino-4-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-2-methoxybenzoate
- Methyl 2-amino-3-methoxybenzoate
- 4-Amino-2-methoxybenzoic acid
- Methyl 4-amino-2-hydroxybenzoate
Uniqueness
Methyl 2-amino-4-methoxybenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and industrial applications, making it a valuable compound for various research and development projects .
Biological Activity
Methyl 2-amino-4-methoxybenzoate, with the molecular formula C9H11NO3, is an organic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields such as medicine and pharmacology.
Chemical Structure and Properties
This compound features an amino group at the 2-position and a methoxy group at the 4-position on the benzene ring. These functional groups contribute to its reactivity and biological interactions. The compound is primarily utilized as a synthetic intermediate in organic chemistry and has been studied for its potential pharmacological properties .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in biological systems:
- Hydrogen Bonding: The amino group can form hydrogen bonds with various biomolecules, enhancing its binding affinity to enzymes and receptors.
- Hydrophobic Interactions: The methoxy group can engage in hydrophobic interactions, which may influence the compound's solubility and bioavailability.
These interactions can lead to modulation of enzyme activity and receptor signaling pathways, contributing to its pharmacological effects.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has shown promise in reducing inflammation markers in cell cultures, indicating a potential role in treating inflammatory diseases .
Anticancer Potential
This compound has been explored for its anticancer activity. Studies have suggested that it may inhibit cancer cell proliferation by inducing apoptosis in tumor cells, thereby arresting the cell cycle at critical phases .
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity .
Anti-inflammatory Mechanism Investigation
In a separate investigation, researchers assessed the anti-inflammatory properties of this compound using a lipopolysaccharide (LPS)-induced inflammation model in mice. The compound was found to significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory conditions .
Data Table: Summary of Biological Activities
Biological Activity | Methodology | Findings |
---|---|---|
Antimicrobial | MIC assay | Effective against S. aureus and E. coli (MIC = 32 µg/mL) |
Anti-inflammatory | LPS-induced model | Reduced TNF-alpha and IL-6 levels |
Anticancer | Cell proliferation assays | Induced apoptosis in cancer cell lines |
Q & A
Q. Basic: How can the synthesis efficiency of methyl 2-amino-4-methoxybenzoate be optimized?
Methodology :
- Reaction Conditions : Use sulfuric acid as a catalyst under reflux conditions. A typical procedure involves reacting 2-amino-4-methoxybenzoic acid (6.0 mmol) with methanol in sulfuric acid, yielding 37% product .
- Yield Improvement : Consider stepwise esterification. For example, pre-activating the carboxylic acid group with acetic anhydride before methanol addition may reduce side reactions.
- Purification : Silica gel chromatography (petroleum ether/CHCl3 1:1) improves purity to >95% .
Methodology :
- Solvent Effects : Compare data in CDCl₃ (common for lipophilic compounds) vs. DMSO-d₆ (polar, may shift NH peaks). For example:
- Dynamic Effects : Amino group protonation or hydrogen bonding in DMSO may explain shifts. Confirm assignments via 2D NMR (HSQC, HMBC).
Q. Basic: What analytical methods validate the purity of this compound?
Methodology :
- LC-MS : Retention time (Rt = 1.96 min) and m/z = 182 [M+H]⁺ confirm molecular identity .
- 1H NMR : Integrate aromatic protons (3H total) and methoxy signals (2 × 3H singlets) .
- Melting Point : Not directly reported, but derivatives (e.g., methyl 4-chloro-5-fluorobenzoate analogs) show sharp melting points, suggesting crystalline purity .
Q. Advanced: How does this compound behave under acidic/basic hydrolysis?
Methodology :
- Acidic Hydrolysis : Reflux with 6M HCl cleaves the ester to 2-amino-4-methoxybenzoic acid (90% yield) .
- Basic Conditions : Saponification with NaOH yields carboxylate salts, but amino groups may undergo side reactions (e.g., oxidation).
- Stability Testing : Monitor decomposition via HPLC under accelerated conditions (40°C, 75% RH).
Methodology :
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting material.
- Column Chromatography : Silica gel with CHCl₃:petroleum ether (1:1) resolves ester derivatives .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients separate polar impurities.
Q. Advanced: How to address low reactivity of this compound in nucleophilic substitutions?
Methodology :
- Activation Strategies : Convert the ester to a more reactive acyl chloride using SOCl₂.
- Protection of Amino Group : Acetylation (e.g., with acetic anhydride) prevents side reactions during alkylation .
- Catalysis : Use DMAP or Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the carbonyl group.
Q. Advanced: What role does this compound play in multi-step syntheses?
Methodology :
- Intermediate for Heterocycles : React with 2-cyano-1H-pyrrole to form methyl 2-(2-cyano-1H-pyrrol-1-yl)-4-methoxybenzoate, a precursor to bioactive molecules .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling using boronic acids (e.g., 3-methoxyphenylboronic acid) to functionalize the aromatic ring .
Q. Basic: How to mitigate hygroscopicity issues during storage?
Methodology :
- Desiccants : Store under argon with molecular sieves (3Å) to prevent hydrolysis.
- Low-Temperature Storage : Keep at -20°C in amber vials to reduce thermal degradation.
Q. Advanced: How to reconcile conflicting MS/MS fragmentation patterns in literature?
Methodology :
- Collision Energy Optimization : Adjust CE (10–35 eV) to stabilize molecular ions.
- Isotopic Labeling : Use deuterated analogs (e.g., CD₃O-substituted derivatives) to confirm fragment pathways .
Q. Basic: What safety protocols are recommended for handling this compound?
Methodology :
Properties
IUPAC Name |
methyl 2-amino-4-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKCJQBZVNIMLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512971 | |
Record name | Methyl 2-amino-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50413-30-4 | |
Record name | Methyl 2-amino-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-amino-4-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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